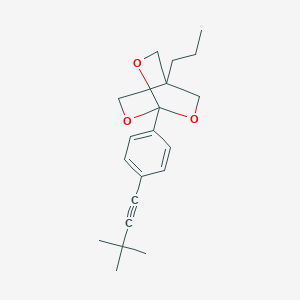![molecular formula C10H14N2O B024807 N-[2-(4-Pyridinyl)ethyl]propanamide CAS No. 103392-83-2](/img/structure/B24807.png)
N-[2-(4-Pyridinyl)ethyl]propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(4-Pyridinyl)ethyl]propanamide, commonly known as NPEPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. NPEPA belongs to the class of N-acyl amino acid derivatives and has a molecular weight of 198.26 g/mol.
Mécanisme D'action
NPEPA acts as a competitive inhibitor of GCPII by binding to the active site of the enzyme (Jackson et al., 2010). This results in the inhibition of the enzyme's activity and the subsequent increase in extracellular glutamate levels in the brain. This increase in glutamate levels has been shown to have neuroprotective effects in various neurological disorders.
Biochemical and Physiological Effects
NPEPA has been shown to have various biochemical and physiological effects in the brain. Research has shown that NPEPA increases the levels of extracellular glutamate in the brain, which has been shown to have neuroprotective effects (Jackson et al., 2010). NPEPA has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease (Kosugi et al., 2011).
Avantages Et Limitations Des Expériences En Laboratoire
NPEPA has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be easily determined using analytical techniques such as HPLC. NPEPA is also stable under standard laboratory conditions. However, one of the limitations of using NPEPA in lab experiments is its low solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on NPEPA. One area of research is the development of more potent and selective GCPII inhibitors based on the structure of NPEPA. Another area of research is the investigation of the potential therapeutic applications of NPEPA in other neurological disorders such as schizophrenia and depression. Additionally, research is needed to determine the optimal dosing and administration of NPEPA for therapeutic use.
Conclusion
N-[2-(4-Pyridinyl)ethyl]propanamide is a chemical compound that has potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GCPII, resulting in the increase of extracellular glutamate levels in the brain. While NPEPA has several advantages for lab experiments, its low solubility in water is a limitation. Future research on NPEPA should focus on the development of more potent and selective GCPII inhibitors and the investigation of its therapeutic potential in other neurological disorders.
Méthodes De Synthèse
The synthesis of NPEPA involves the reaction of 4-pyridinecarboxylic acid with 2-aminoethylpropanol in the presence of a coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) (Kosugi et al., 2011). The resulting compound is then purified using column chromatography to obtain pure NPEPA.
Applications De Recherche Scientifique
NPEPA has been studied extensively for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and epilepsy. Research has shown that NPEPA acts as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that is involved in the regulation of glutamate neurotransmission in the brain (Jackson et al., 2010). GCPII has been implicated in various neurological disorders, and inhibition of this enzyme has been proposed as a potential therapeutic strategy.
Propriétés
Numéro CAS |
103392-83-2 |
|---|---|
Nom du produit |
N-[2-(4-Pyridinyl)ethyl]propanamide |
Formule moléculaire |
C10H14N2O |
Poids moléculaire |
178.23 g/mol |
Nom IUPAC |
N-(2-pyridin-4-ylethyl)propanamide |
InChI |
InChI=1S/C10H14N2O/c1-2-10(13)12-8-5-9-3-6-11-7-4-9/h3-4,6-7H,2,5,8H2,1H3,(H,12,13) |
Clé InChI |
LRLYPYHQWFJKCB-UHFFFAOYSA-N |
SMILES |
CCC(=O)NCCC1=CC=NC=C1 |
SMILES canonique |
CCC(=O)NCCC1=CC=NC=C1 |
Synonymes |
Propionamide, N-[2-(4-pyridyl)ethyl]- (6CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[Bis(2-hydroxyethyl)amino]hexadecan-2-ol](/img/structure/B24724.png)


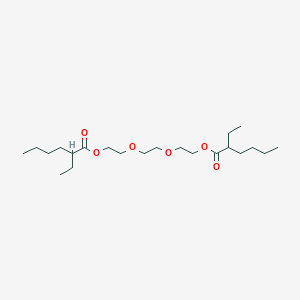
![6-Chloro-2-[(2E)-2-ethylidenehydrazino]-1,3-benzothiazole](/img/structure/B24736.png)
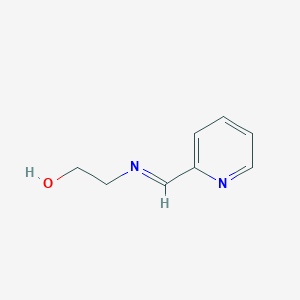
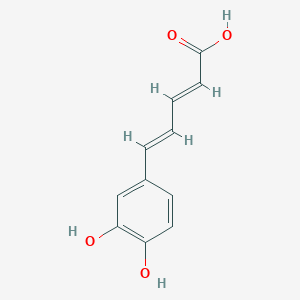

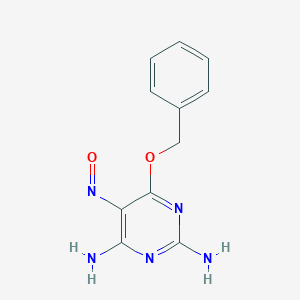
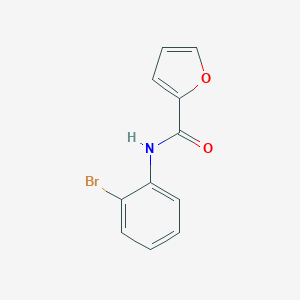
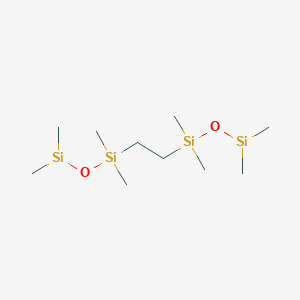
![3-Methylfuro[3,2-b]pyridine](/img/structure/B24747.png)
